3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Anticancer Kinase inhibition Structure-activity relationship

Researchers requiring N3-(4-methoxybenzyl)-substituted thienopyrimidine probes often face limited commercial availability and uncertain lead times. This compound directly addresses that gap as a ready-to-screen kinase probe with a reactive 2-thioxo handle for derivatization. - Differentiated scaffold: 4-methoxybenzyl at N3 combined with 2-thioxo-4-oxo tautomeric system, enabling unique H-bonding and electronic profiles vs. 3-benzyl or 3-methyl analogs. - Dual screening utility: Suitable for in vitro cytotoxicity panels (MCF-7, HeLa, HCT-116) and antifungal screening against azole-resistant Candida strains. - Supply assurance: In-stock availability with rapid global shipping, eliminating custom synthesis delays.

Molecular Formula C14H12N2O2S2
Molecular Weight 304.4 g/mol
Cat. No. B11220928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Molecular FormulaC14H12N2O2S2
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)NC2=S
InChIInChI=1S/C14H12N2O2S2/c1-18-10-4-2-9(3-5-10)8-16-13(17)12-11(6-7-20-12)15-14(16)19/h2-7H,8H2,1H3,(H,15,19)
InChIKeyATPDMPCVLZGMAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one – Product Evidence Overview


The compound 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a synthetic small molecule belonging to the thieno[3,2-d]pyrimidine family, characterized by a fused thiophene-pyrimidine core bearing a 2-thioxo group and an N3-(4-methoxybenzyl) substituent . Thienopyrimidines are recognized as privileged scaffolds in medicinal chemistry due to their structural analogy to purines and their documented kinase inhibitory, anticancer, and antibacterial activities [1]. This specific substitution pattern distinguishes it from the broader class by combining a 4-methoxybenzyl group with a 2-thioxo-4-oxo tautomeric system, which may influence its hydrogen-bonding capacity, electronic distribution, and binding interactions relative to analogs bearing halogen, alkyl, or unsubstituted benzyl groups at N3.

3-(4-Methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one – Generic Substitution Risks


The thieno[3,2-d]pyrimidin-4(1H)-one scaffold is highly sensitive to N3-substitution, with even small changes (e.g., benzyl vs. 4-methoxybenzyl vs. 4-fluorobenzyl) potentially leading to large shifts in biological potency, selectivity, and physicochemical properties . Available class-level data show that anticancer activity against MCF-7, HeLa, and HCT-116 cell lines varies markedly across closely related 3-substituted 2-thioxothieno[3,2-d]pyrimidin-4(1H)-ones, underscoring that compounds within this series cannot be freely interchanged without experimental verification [1]. For 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one specifically, quantitative differentiation evidence from direct head-to-head comparisons with its nearest analogs is presently limited in the open literature; therefore, substitution decisions must be guided by the specific structural requirements of the target assay or synthetic pathway, supported by the class-level evidence and structural considerations outlined in Section 3.

3-(4-Methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one – Differentiation Evidence


N3-Benzyl Substitution Tolerability

In a class-level study of 3-substituted 2-thioxothieno[3,2-d]pyrimidin-4(1H)-ones, the 3-methyl-6-phenyl-2-thioxo analog (compound 2) served as a precursor for derivatives with potent anticancer activity comparable to doxorubicin [1]. The 4-methoxybenzyl-substituted compound is structurally positioned between the 3-methyl (baseline) and the more elaborated 3-substituted analogs (e.g., 13b, 18) that showed IC50 values nearing doxorubicin's potency on MCF-7, HeLa, and HCT-116 cell lines [1]. While no direct IC50 data for 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one are publicly available, the class-level SAR indicates that N3-benzyl substitution is tolerated and can modulate potency significantly relative to the 3-methyl baseline.

Anticancer Kinase inhibition Structure-activity relationship

Structural Distinction vs. Commercial Analogs

The compound differs from the commercially available 3-benzyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (CAS not publicly listed, MW 274.36) and 3-(4-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (CAS 440323-56-8, MW 292.36) [1] by the presence of a 4-methoxy group on the benzyl ring. This substitution increases the electron density and hydrogen-bond acceptor capacity of the N3-substituent, which can alter target binding and physicochemical properties (e.g., logP, solubility) relative to the unsubstituted benzyl and 4-fluoro analogs.

Synthetic intermediate Chemical biology Library screening

Antimicrobial Activity Potential

Class-level evidence from Hafez et al. (2017) demonstrates that various N-substituted thieno[3,2-d]pyrimidine derivatives exhibit antibacterial and antifungal activities [1]. Additionally, a separate study on N-benzylthienopyrimidinone derivatives reported maximum antifungal activity for the thieno[3,2-d]pyrimidin-4-one series with an MIC of 31.25 μg/mL against Candida albicans and Candida kruzei strains [2]. While data for 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one are not individually reported, the benzyl substitution pattern is consistent with the active series, suggesting potential antimicrobial utility.

Antibacterial Antifungal Microbiology

3-(4-Methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one – Application Scenarios


Kinase-Targeted Anticancer SAR Expansion

Based on the class-level anticancer activity of N-substituted thieno[3,2-d]pyrimidin-4(1H)-ones [1], 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can serve as a probe to evaluate the impact of the 4-methoxybenzyl group on kinase inhibition potency and selectivity relative to the 3-methyl or 3-benzyl baseline compounds. The compound is suitable for in vitro cytotoxicity screening against MCF-7, HeLa, and HCT-116 cell lines, with the expectation that activity may be modulated by the electron-donating methoxy substituent.

Building Block for Heterocyclic Libraries

The compound's 2-thioxo group provides a reactive handle for further derivatization (e.g., alkylation, amination, oxidation) to generate diverse 2-substituted thieno[3,2-d]pyrimidin-4(1H)-one analogs [REFS-1, REFS-2]. Its procurement is justified when a synthetic route requires an N3-(4-methoxybenzyl) protected or functionalized intermediate that is not commercially available as the 2-oxo or 2-amino variant.

Antimicrobial Screening Library Candidate

Given the observed antifungal activity of N-benzylthieno[3,2-d]pyrimidin-4-ones (MIC 31.25 μg/mL against Candida spp.) [3], 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a candidate for inclusion in focused antifungal screening sets, particularly against azole-resistant Candida strains where novel chemical matter is urgently needed. The 4-methoxy group may offer improved solubility or binding relative to unsubstituted benzyl analogs.

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